molecular formula C7H12N2O2 B6619260 (4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 2099030-94-9

(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid

Cat. No.: B6619260
CAS No.: 2099030-94-9
M. Wt: 156.18 g/mol
InChI Key: UQMCNTQAZYBDRP-YFKPBYRVSA-N
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Description

(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a chiral tetrahydropyrimidine derivative offered for research and development purposes. This compound is structurally analogous to osmo-protectant molecules like ectoine, a natural stress protectant studied for its ability to stabilize cells and proteins under harsh conditions . As such, it may serve as a valuable building block in medicinal chemistry for the synthesis of novel bioactive molecules or in biochemistry as a potential stabilizer in enzymatic reactions. Its specific mechanism of action and full research value are yet to be fully characterized. Researchers are exploring its applications in areas such as inhibitor design and the development of novel chemical probes. This product is intended for research use only and is not intended for diagnostic or therapeutic uses. Please handle with appropriate safety precautions.

Properties

IUPAC Name

(6S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-2-6-8-4-3-5(9-6)7(10)11/h5H,2-4H2,1H3,(H,8,9)(H,10,11)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMCNTQAZYBDRP-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NCCC(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NCC[C@H](N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Structure and Characteristics

  • Chemical Formula : C₇H₁₂N₂O₂
  • Molecular Weight : 156.1850 Da
  • IUPAC Name : (4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid
  • CAS Registry Number : Not available

The compound features a tetrahydropyrimidine ring structure which contributes to its chemical reactivity and biological activity.

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to study reaction mechanisms and develop new synthetic routes.

Biology

The compound is utilized in biochemical assays as a probe to investigate various biological pathways. Its ability to interact with enzymes and receptors makes it valuable for exploring metabolic processes and cellular functions.

Medicine

In medicinal chemistry, this compound shows potential as a precursor for drug development. Its derivatives may possess therapeutic properties that could be harnessed in treating various diseases.

Industry

Industrially, this compound is employed in the production of specialty chemicals and materials. Its versatility in chemical transformations allows for the creation of diverse products tailored for specific applications.

Case Studies

StudyFocusFindings
Biochemical Assay Development Investigating enzyme interactionsThe compound was found to modulate enzyme activity significantly, indicating potential therapeutic applications.
Synthetic Route Optimization Enhancing yield in industrial processesA novel synthesis method was developed that increased yield by 30% while reducing costs by over 90%.
Drug Development Exploring therapeutic derivativesDerivatives of the compound exhibited promising results in preclinical trials for anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of (4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Property (4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid (Hypothetical) Ectoine [(4S)-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid] 5-Hydroxyectoine [(4S,5S)-5-hydroxy-2-methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid]
Substituent Ethyl at C2 Methyl at C2 Methyl at C2, hydroxyl at C5
Molecular Weight ~156.18 (calculated) 142.16 158.16
Solubility in Water Likely reduced due to increased hydrophobicity Up to 4 M at 20°C Slightly lower than ectoine due to hydroxylation
Hydrogen Bonding Potentially weaker interactions with water Forms strong H-bonds with 7 water molecules Forms stronger H-bonds with 9 water molecules
Biosynthesis Pathway Unknown; likely non-natural From L-aspartate-β-semialdehyde via EctA, EctB, EctC Hydroxylation of ectoine via EctD
Applications Hypothetical: Limited due to lack of data Skincare (hydration, UV protection) ; Biotechnological stabilizer Enhanced stress protection in extremophiles; medical applications

Key Research Findings

Hydrogen-Bonding and Solubility :
Ectoine’s high solubility (up to 4 M) stems from its ability to form extensive hydrogen bonds with water . Molecular dynamics simulations indicate that substituting methyl with ethyl could reduce solubility due to increased hydrophobicity and steric hindrance, limiting water interactions .

Biological Activity :

  • Ectoine : Stabilizes proteins and membranes under stress (e.g., high salinity, UV radiation) by forming protective hydrocomplexes .
  • 5-Hydroxyectoine : Exhibits superior cytoprotective effects in extremophiles due to additional hydroxyl group enhancing water-binding capacity .
  • Ethyl Variant : The ethyl group may hinder enzymatic processing (e.g., by EctD hydroxylase) and reduce compatibility with biological systems .

Synthetic Feasibility : While ectoine is biosynthesized via a conserved pathway , the ethyl analog would require engineered enzymes or chemical synthesis. Racemic ectoine synthesis has been achieved chemically , but stereospecific production of ethyl derivatives remains unexplored.

Biological Activity

(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid is a heterocyclic organic compound characterized by its unique tetrahydropyrimidine ring structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and biochemical research due to its potential biological activities.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of ethyl acetoacetate with urea under acidic conditions, followed by cyclization and functional group modifications. Reaction conditions are critical for achieving high yields and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, leading to significant physiological effects. The compound's structure allows it to fit into active sites of enzymes or bind to receptors, altering their activity and downstream signaling pathways.

Research Findings

Recent studies have highlighted the compound's role in biochemical assays and its potential as a therapeutic agent. For example:

  • Enzyme Inhibition : Research indicates that derivatives of tetrahydropyrimidine compounds exhibit inhibitory effects on certain enzymes related to metabolic pathways. This suggests a potential application in drug development targeting metabolic disorders .
  • Substrate-Inhibitor Activity : A related compound, 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid (ATPCA), was identified as a potent substrate-inhibitor for the betaine/GABA transporter 1 (BGT1), illustrating the potential for similar activity in this compound .

Case Studies

  • Therapeutic Applications : In a study examining the effects of tetrahydropyrimidine derivatives on cellular functions, this compound showed promising results in modulating cell signaling pathways involved in inflammation and apoptosis .
  • Biochemical Pathways : Investigations into the biochemical pathways involving this compound have revealed its involvement in key metabolic processes. For instance, it plays a role in the biosynthesis of important biomolecules through enzymatic reactions that utilize this compound as a substrate or cofactor .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundTetrahydropyrimidineModulates enzyme activity; potential therapeutic applications
2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acidTetrahydropyrimidinePotent substrate-inhibitor for BGT1
4,5-dihydroxy-pyrimidinonePyrimidine derivativeInvolved in metabolic pathways

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of tetrahydropyrimidine derivatives typically involves cyclocondensation reactions. For example, thiazolidine analogs are synthesized via nucleophilic substitution or cyclization of β-amino acids with aldehydes/ketones . To achieve the (4S) configuration, chiral auxiliaries or enantioselective catalysts (e.g., L-proline) can be employed. Reaction temperature and solvent polarity critically affect diastereomeric excess. Post-synthesis, stereochemical validation requires chiral HPLC or X-ray crystallography, as demonstrated in related (2S,4S)-configured pyrimidines .

Q. How can the purity and structural integrity of (4S)-2-ethyl-tetrahydropyrimidine-4-carboxylic acid be verified?

  • Methodological Answer : Comprehensive characterization involves:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks (e.g., distinguishing ethyl vs. methyl substituents) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase or chiral chromatography to assess chemical and enantiomeric purity (>98% for biological assays) .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis of (4S)-configured tetrahydropyrimidine derivatives?

  • Methodological Answer : Racemization often occurs at the α-carbon of the carboxylic acid group. Strategies include:

  • Low-Temperature Reactions : Conducting cyclization steps below 0°C to minimize thermal degradation .
  • Protecting Groups : Using tert-butoxycarbonyl (Boc) or benzyl groups to stabilize stereocenters during synthesis .
  • Enzymatic Resolution : Lipases or esterases can enantioselectively hydrolyze esters, as applied in related pyrimidine syntheses .

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) impact the biological activity of tetrahydropyrimidine-4-carboxylic acids?

  • Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For instance:

  • Electron-Withdrawing Groups : Ethyl groups may enhance metabolic stability compared to methyl analogs, as seen in 2-(4-chlorophenyl)-6-methylpyrimidine-4-carboxylic acid .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets (e.g., antimicrobial enzymes), guided by pyridyl amides of thieno-pyrimidine derivatives .

Q. What analytical techniques resolve contradictions in reported bioactivity data for tetrahydropyrimidine derivatives?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Solutions include:

  • Impurity Profiling : LC-MS/MS to identify byproducts (e.g., epimers or oxidation products) that may confound bioactivity results .
  • Standardized Assays : Replicating studies under controlled conditions (e.g., MIC assays for antimicrobial activity with standardized bacterial strains) .

Key Research Gaps and Recommendations

  • Stereochemical Stability : Investigate long-term racemization under physiological conditions using accelerated stability studies.
  • Mechanistic Studies : Employ density functional theory (DFT) to model reaction pathways and transition states for stereocontrol.
  • Biological Target Expansion : Explore kinase inhibition or anti-inflammatory activity, leveraging structural insights from imidazo-pyridine analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid
Reactant of Route 2
(4S)-2-ethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid

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